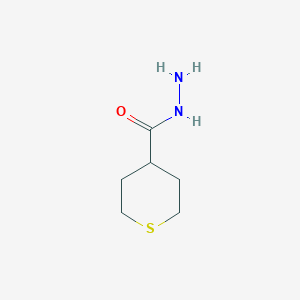

Thiane-4-carbohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

904298-67-5 |

|---|---|

Molecular Formula |

C6H12N2OS |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

thiane-4-carbohydrazide |

InChI |

InChI=1S/C6H12N2OS/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9) |

InChI Key |

ISEGTUKOGHRQOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for Thiane 4 Carbohydrazide and Analogues

General Approaches to the Synthesis of Carbohydrazide (B1668358) Moieties

The carbohydrazide functional group is a crucial component of many biologically active molecules. Its synthesis is typically achieved through nucleophilic substitution reactions involving hydrazine (B178648) derivatives.

A common and direct method for preparing carbohydrazide involves the reaction of dialkyl carbonates with hydrazine hydrate (B1144303). chemicalbook.comajgreenchem.com This reaction proceeds in a stepwise manner. The initial step involves a nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the dialkyl carbonate, leading to the displacement of an alkoxy group and the formation of a methyl hydrazinocarboxylate intermediate. chemicalbook.comajgreenchem.com In the subsequent step, a second molecule of hydrazine hydrate reacts with the intermediate, displacing the remaining alkoxy group to yield carbohydrazide. chemicalbook.comajgreenchem.com

The reaction mechanism is fundamentally a nucleophilic acyl substitution. Theoretical studies on the reaction between dimethyl carbonate (DMC) and hydrazine (HZ) suggest a two-stage process. researchgate.net The efficiency of this reaction can be influenced by several factors, including the choice of dialkyl carbonate, reaction temperature, and the molar ratio of reactants. prepchem.comgoogle.com For instance, using dimethyl carbonate has been shown to result in a 77% conversion to carbohydrazide. google.com Optimization of reaction conditions, such as temperature control, is crucial to minimize the formation of impurities and prevent unexpected decomposition. google.com

| Reactant 1 | Reactant 2 | Intermediate | Product | Reported Yield | Reference |

| Diethyl Carbonate | Hydrazine Hydrate | Ethyl Carbazate | Carbohydrazide | 49% (overall) | prepchem.com |

| Dimethyl Carbonate | Hydrazine Hydrate | Methyl Hydrazinocarboxylate | Carbohydrazide | 77% | google.com |

An alternative and widely employed method for the synthesis of acyl hydrazides is the condensation of esters with hydrazine hydrate. oup.comhhu.de This reaction, known as hydrazinolysis, is a standard and straightforward method for preparing carbohydrazides and their derivatives. hhu.de The process involves the nucleophilic attack of the hydrazine nitrogen on the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the alkoxy group and form the acyl hydrazide.

This pathway is particularly useful for synthesizing substituted carbohydrazides where the corresponding ester is readily available. nih.gov The reaction conditions are generally mild, often involving refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). nih.gov The versatility of this method allows for the preparation of a wide array of carbohydrazide derivatives from various carboxylic acid esters. hhu.de

Strategies for the Construction of the Thiane (B73995) Ring System

The thiane, or tetrahydrothiopyran (B43164), ring is a six-membered sulfur-containing heterocycle. Its synthesis can be achieved through various cyclization strategies or by modifying a pre-existing ring.

Several synthetic strategies have been developed for the construction of the tetrahydrothiopyran ring system. These methods often involve intramolecular cyclization reactions. One such approach is the thionium–ene cyclization, where an aldehyde reacts with a substituted 5-methylhex-4-ene-1-thiol in the presence of a Lewis acid like boron trifluoride etherate to yield substituted tetrahydrothiopyrans with good diastereoselectivity. acs.orgorganic-chemistry.org

Another powerful method is the thia-Prins cyclization, which involves the reaction of thioacrylates mediated by trimethylsilyltrifluoromethanesulfonate to produce tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.net Other notable methods include intramolecular ring-opening of epoxides by thiolates, double-conjugate addition of sulfide (B99878) to divinyl ketone, hydrothiolation of nonactivated olefins, and Pummerer rearrangement. acs.org While effective, some of these methods may face challenges such as lack of diastereoselectivity or the need for expensive reagents. acs.org

| Cyclization Method | Key Reactants | Catalyst/Mediator | Product | Key Features | Reference(s) |

| Thionium–Ene Cyclization | Aldehydes, 5-methylhex-4-ene-1-thiol | Boron trifluoride etherate | Substituted Tetrahydrothiopyrans | Good yields, excellent diastereoselectivity | acs.org, organic-chemistry.org |

| Thia-Prins Cyclization | Thioacrylates | Trimethylsilyltrifluoromethanesulfonate | Tetrahydrothiophenes and -thiopyrans | Good diastereoselectivity, good to high yields | researchgate.net |

An alternative to de novo ring construction is the functionalization of a pre-existing thiane ring. This approach is particularly useful when a suitable thiane precursor is commercially available or easily synthesized. The strategy typically involves introducing a carboxylic acid or a related functional group at the 4-position of the thiane ring.

This can be achieved through various standard organic transformations. For instance, a hydroxyl group at the 4-position can be oxidized to a carboxylic acid. Alternatively, a halogenated thiane can undergo a Grignard reaction followed by carboxylation. Once the carboxylic acid is installed, it can be converted to its corresponding ester or acyl chloride, which can then be reacted with hydrazine to form the desired carbohydrazide. thermofisher.com This derivatization of the carboxylic acid group is a common strategy to facilitate the formation of the acyl hydrazide. thermofisher.com

Convergent and Linear Synthetic Routes to Thiane-4-carbohydrazide

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Chemospecificity and Regioselectivity in Hybrid Molecule Synthesis

The carbohydrazide functional group of this compound possesses two nucleophilic nitrogen atoms, which presents challenges and opportunities in terms of chemospecificity and regioselectivity when constructing hybrid molecules. The terminal (-NH2) and the secondary (-NH-) nitrogen atoms exhibit different degrees of nucleophilicity and steric hindrance, which can be exploited to direct the outcome of a reaction.

In multi-component reactions, which are efficient strategies for building molecular complexity, the control of chemo- and regioselectivity is paramount. researchgate.netresearchgate.netdoaj.orgvjol.info.vn For instance, in condensation reactions with unsymmetrical dicarbonyl compounds, the more nucleophilic terminal amino group of this compound is expected to react preferentially with the more electrophilic carbonyl group. The careful choice of reaction conditions, such as pH and catalyst, can further influence the regiochemical outcome.

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives from carbohydrazides is a well-established field where regioselectivity is crucial. nih.gov The cyclization of a thiosemicarbazide (B42300) intermediate, formed by the reaction of a carbohydrazide with an isothiocyanate, can lead to different regioisomers. The choice of cyclizing agent often dictates the regioselective formation of the desired heterocyclic ring system. For example, the use of a desulfurizing agent like EDC·HCl in DMSO typically favors the formation of 2-amino-1,3,4-oxadiazoles, while a dehydrating agent such as p-TsCl in a polar solvent promotes the synthesis of 2-amino-1,3,4-thiadiazoles with high regioselectivity. nih.gov

Table 2: Regioselective Synthesis of Heterocycles from a Carbohydrazide Intermediate

| Carbohydrazide Intermediate | Reagent | Product | Regioselectivity |

| Acyl thiosemicarbazide | EDC·HCl, DMSO | 2-Amino-1,3,4-oxadiazole | High |

| Acyl thiosemicarbazide | p-TsCl, TEA, NMP | 2-Amino-1,3,4-thiadiazole | High |

Note: This table represents a general principle of regioselective synthesis for carbohydrazide derivatives; specific studies on this compound are limited.

Advanced Synthetic Techniques: Microwave-Assisted and Solvent-Free Conditions

To enhance reaction rates, improve yields, and move towards more environmentally benign processes, advanced synthetic techniques such as microwave irradiation and solvent-free reactions have been explored for the synthesis of carbohydrazide derivatives and their subsequent transformations. foliamedica.bgsemanticscholar.orgnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave energy to accelerate chemical reactions. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds derived from carbohydrazides, often leading to a dramatic reduction in reaction times from hours to minutes and an increase in product yields. For instance, the condensation of carbohydrazides with aldehydes or ketones to form Schiff bases can be significantly expedited under microwave irradiation. researchgate.net Similarly, the cyclization reactions to form oxadiazoles, thiadiazoles, and other heterocycles can benefit from the rapid and uniform heating provided by microwaves. foliamedica.bgsemanticscholar.org

Solvent-Free Conditions:

Solvent-free or solid-state reactions represent a green chemistry approach that minimizes the use of hazardous organic solvents. nih.govnih.govajgreenchem.com These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or a phase-transfer catalyst. The synthesis of Schiff bases from carbohydrazides and aldehydes has been effectively demonstrated under solvent-free conditions, often with microwave irradiation to facilitate the reaction. nih.govnih.gov This approach not only reduces environmental impact but can also lead to higher purity products and simpler work-up procedures.

Table 3: Comparison of Conventional and Advanced Synthetic Methods for a Representative Carbohydrazide Reaction

| Reaction | Conventional Method | Microwave-Assisted Method | Solvent-Free Method |

| Schiff Base Formation | Reflux in ethanol for 2-4 hours | Irradiation for 5-10 minutes | Grinding at room temperature or with gentle heating |

| Yield | Moderate to good | Good to excellent | Good to excellent |

| Environmental Impact | Use of organic solvents | Reduced solvent use | Minimal to no solvent use |

Note: This table provides a generalized comparison. Specific outcomes for this compound would require experimental validation.

Purity Assessment and Scale-Up Considerations in Laboratory Synthesis

The successful synthesis of this compound and its analogues in a laboratory setting necessitates robust methods for purity assessment and careful consideration for potential scale-up.

Purity Assessment:

The purity of the synthesized this compound is crucial for its subsequent use in the synthesis of more complex molecules and for biological evaluation. A combination of analytical techniques is typically employed to determine the purity and confirm the structure of the compound.

Chromatographic Methods: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and assessing the purity of the product. High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity and can be used to identify and quantify any impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure and can help to identify impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the N-H, C=O, and C-S bonds would be expected.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in confirming the molecular formula.

Elemental Analysis: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared with the calculated values for the expected molecular formula.

Several analytical methods have been developed for the determination of carbohydrazide at various concentration levels, including volumetric titration, spectrophotometry, and differential pulse polarography, which could be adapted for the purity assessment of this compound. nih.govcore.ac.uk A kinetic spectrophotometric method has also been described for determining the purity of carbohydrazide. core.ac.uk

Scale-Up Considerations:

Scaling up the synthesis of this compound from a milligram or gram scale to a larger laboratory scale requires careful planning to ensure safety, efficiency, and reproducibility. nih.govresearchgate.net

Reaction Conditions: The optimal reaction conditions, including temperature, reaction time, and stoichiometry of reactants, may need to be re-evaluated and optimized for a larger scale. Exothermic reactions, in particular, require careful temperature control to prevent runaways.

Solvent and Reagent Quantities: The increased quantities of solvents and reagents necessitate appropriate glassware and handling procedures. The environmental and cost implications of the solvents used also become more significant at a larger scale.

Work-up and Purification: The methods for product isolation and purification may need to be adapted for larger quantities. For example, extraction and filtration processes may become more time-consuming, and column chromatography may be less practical than recrystallization for purifying large amounts of solid product.

Safety: A thorough safety assessment is essential before scaling up any chemical synthesis. This includes identifying potential hazards associated with the reactants, products, and byproducts, and implementing appropriate safety measures to mitigate these risks.

The development of a robust and scalable synthesis is a critical step in the journey of a new chemical entity from the research laboratory to potential applications.

Chemical Reactivity and Transformation Pathways of Thiane 4 Carbohydrazide

Reactions Involving the Carbohydrazide (B1668358) Functionality

The carbohydrazide moiety, -CONHNH2, is the primary site of reactivity in thiane-4-carbohydrazide. It consists of a carbonyl group attached to a hydrazine-like nitrogen structure, rendering it susceptible to a variety of chemical transformations.

Condensation with Aldehydes and Ketones: Formation of Hydrazones and Schiff Bases

The terminal primary amine of the hydrazide group in this compound readily undergoes condensation reactions with aldehydes and ketones. bioline.org.bryoutube.com This acid-catalyzed reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N). mdpi.comderpharmachemica.comlibretexts.org The resulting products are known as hydrazones or, more broadly, Schiff bases. mdpi.comresearchgate.net

This reaction is a fundamental and widely utilized transformation for creating diverse molecular architectures. For instance, the condensation of various carbohydrazides with appropriately substituted aldehydes and ketones has been shown to produce a wide array of hydrazone derivatives with good yields. bioline.org.brmdpi.com The reaction progress can often be monitored by thin-layer chromatography (TLC), and the final products are typically isolated as precipitates after quenching the reaction with water. bioline.org.br

The table below summarizes representative examples of condensation reactions involving carbohydrazide derivatives and various carbonyl compounds.

| Carbohydrazide Reactant | Carbonyl Reactant | Product Type | Catalyst/Conditions | Yield (%) |

| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Substituted Benzaldehydes | Acyl-hydrazones | H2SO4/ethanol (B145695)/reflux | 70-99 mdpi.com |

| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Aromatic Aldehydes | Imine derivatives | Indium (III) trifluoromethanesulfonate | 63-81 mdpi.com |

| 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide | Various Ketones | Carbohydrazide derivatives | Acetic acid/ethanol/reflux | Not specified semanticscholar.org |

| 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide | Substituted Pyrazole-4-carbaldehydes | Hydrazones | H2SO4/DMF-ethanol | 68-85 derpharmachemica.com |

Nucleophilic Reactivity and Electrophilic Attack at Nitrogen Centers

The carbohydrazide group possesses multiple nucleophilic centers, primarily the nitrogen atoms. The terminal -NH2 group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. evitachem.com This nucleophilicity allows this compound to react with a variety of electrophiles.

An electrophilic substitution reaction involves the replacement of a functional group, typically a hydrogen atom, with an electrophile. byjus.com The mechanism generally proceeds in three steps: generation of the electrophile, formation of a carbocation intermediate (or a sigma complex in aromatic systems), and removal of a proton to restore stability. byjus.com

The nitrogen atoms of the hydrazide can be targeted by electrophiles, leading to acylation, alkylation, or other substitution reactions. The specific site of electrophilic attack can be influenced by reaction conditions and the nature of the electrophile. For example, studies on similar heterocyclic systems have shown that alkylation and acylation can occur chemoselectively at different nitrogen positions within the molecule. nih.gov The reactivity of hydrazines is a subject of detailed kinetic studies, which aim to quantify their nucleophilicity through parameters like N and s(N) derived from linear free energy relationships. researchgate.net

Cyclization Reactions for Heterocyclic Annulation

This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic rings, a process known as annulation. These cyclization reactions often involve the carbohydrazide functionality reacting with suitable reagents to form new five- or six-membered rings.

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives

One of the most significant applications of carbohydrazides in heterocyclic synthesis is the construction of the 1,3,4-thiadiazole ring. ekb.eg A common method involves the reaction of a carbohydrazide with a source of carbon and sulfur, such as carbon disulfide, or by the cyclization of an intermediate thiosemicarbazide (B42300). ekb.egsbq.org.br

The synthesis of 1,3,4-thiadiazoles often proceeds through the formation of a thiosemicarbazide intermediate, which is then cyclized. semanticscholar.orgnih.gov For example, a carbohydrazide can be condensed with an aldehyde to form a hydrazone, which is then reacted with a thiosemicarbazide. Subsequent cyclization, often using a dehydrating agent like acetic anhydride, yields the 4,5-dihydro-1,3,4-thiadiazolyl derivative. semanticscholar.orgnih.gov The formation of the thiadiazole ring is confirmed by spectroscopic methods, such as the disappearance of NH2 and CH=N protons in NMR spectra. semanticscholar.orgnih.gov

The following table outlines a general pathway for the synthesis of 1,3,4-thiadiazole derivatives from carbohydrazides.

| Starting Material | Reagents | Intermediate | Cyclizing Agent | Final Product |

| Carbohydrazide | Aldehyde | Hydrazone | Thiosemicarbazide | Thiosemicarbazone |

| Thiosemicarbazone | Acetic Anhydride | - | - | 4,5-dihydro-1,3,4-thiadiazolyl derivative semanticscholar.orgnih.gov |

| Carboxylic Acids | Thiosemicarbazide | - | Phosphorus oxytrichloride | 5-substituted-1,3,4-thiadiazole-2-amine ekb.eg |

Synthesis of Triazine Derivatives

This compound can also serve as a precursor for the synthesis of triazine derivatives. derpharmachemica.comsbq.org.br 1,2,4-triazines are nitrogen-containing heterocycles with a wide range of applications. scirp.org The synthesis of 3-thioxo-1,2,4-triazin-5-ones, for example, can be achieved through the condensation of a suitable keto-acid with thiocarbohydrazide. scirp.org This reaction first forms a hydrazine (B178648) derivative which then undergoes ring closure to form the triazine ring. scirp.org

Various synthetic routes exist for producing triazine derivatives, and the specific pathway often depends on the desired substitution pattern on the triazine ring. nih.govnih.gov

Generation of Oxazole (B20620) Derivatives

Oxazole derivatives can be synthesized from carbohydrazide precursors through multicomponent reactions. ajgreenchem.com For instance, the reaction of a carbohydrazide, a dialkyl acetylenedicarboxylate, and a ketone under solvent-free conditions can lead to the formation of oxazole derivatives in good yields. ajgreenchem.com

Another approach involves the intramolecular cyclization of functionalized enamides, which can be derived from carbohydrazide-like structures. researchgate.net The synthesis of oxazoles is of significant interest due to their presence in many biologically active compounds and their applications in material science. semanticscholar.org

Exploration of Novel Fused Ring Systems (e.g., Pyrazoles, Benzimidazoles, Quinolines)

This compound serves as a versatile precursor for the synthesis of various fused heterocyclic ring systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. rsc.orgsphinxsai.com The reactivity of the carbohydrazide moiety allows for cyclization reactions with suitable reagents to construct pyrazole (B372694), benzimidazole (B57391), and quinoline (B57606) scaffolds.

Pyrazoles:

The synthesis of pyrazole derivatives often involves the condensation of the hydrazide with β-dicarbonyl compounds. For instance, the reaction of a carbohydrazide with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield the corresponding pyrazolyl derivatives. nih.gov The cyclocondensation reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. chemmethod.com The reaction conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield. In some cases, microwave irradiation has been employed to accelerate the synthesis of pyrazole-containing compounds. pharmajournal.net

Benzimidazoles:

Benzimidazole synthesis from this compound typically involves a reaction with an ortho-phenylenediamine derivative. The initial step is the formation of an N-acylhydrazone, which then undergoes a dehydrative cyclization to form the benzimidazole ring. nih.govgaylordchemical.com The reaction can be promoted by acids or conducted at elevated temperatures. The substituents on the phenylenediamine ring can be varied to introduce chemical diversity into the final benzimidazole products. mdpi.com These compounds are of interest due to their wide range of biological activities. rsc.org

Quinolines:

The construction of a quinoline ring fused to the thiane (B73995) moiety can be achieved through various synthetic strategies, such as the Pfitzinger or Combes reactions. iipseries.org For example, a reaction analogous to the Pfitzinger synthesis would involve the condensation of an isatin (B1672199) derivative with a compound containing an active methylene (B1212753) group derived from this compound, in the presence of a base. arabjchem.org This would lead to the formation of a quinoline-4-carboxylic acid derivative, which could be further functionalized. The Combes synthesis offers an alternative route, involving the reaction of an aniline (B41778) with a β-diketone derived from the thiane carbohydrazide under acidic conditions. iipseries.org

| Fused Ring System | General Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| Pyrazoles | Cyclocondensation | β-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) | nih.gov |

| Benzimidazoles | Dehydrative Cyclization | o-Phenylenediamines | nih.govgaylordchemical.com |

| Quinolines | Pfitzinger Reaction | Isatin derivatives | arabjchem.org |

| Quinolines | Combes Synthesis | Anilines, β-Diketones | iipseries.org |

Derivatization Strategies for Enhancing Chemical Diversity

The chemical structure of this compound offers multiple sites for modification, allowing for the generation of a diverse library of derivatives. These derivatization strategies are crucial for exploring the structure-activity relationships of these compounds in various applications.

Substitution Reactions on the Thiane Ring System

The thiane ring, being a saturated heterocycle, is generally less reactive towards electrophilic substitution compared to aromatic rings. ajrconline.orgmsu.edu However, functionalization can be achieved through various synthetic transformations. The presence of the sulfur atom can influence the reactivity of the adjacent methylene groups. dokumen.pub While direct substitution on the thiane ring of this compound is not commonly reported, derivatization of the ring is often accomplished prior to the introduction or formation of the carbohydrazide moiety. For instance, modifications to the thiane ring could potentially be achieved through reactions involving radical intermediates or by activation of C-H bonds, although these methods can be challenging and may lack selectivity.

Acylation and Alkylation of the Hydrazide Moiety

The hydrazide functional group is a key site for derivatization through acylation and alkylation reactions. thermofisher.cnlibretexts.org

Acylation: The terminal nitrogen atom of the hydrazide is nucleophilic and readily reacts with various acylating agents such as acid chlorides and acid anhydrides to form N-acylhydrazides. saskoer.ca This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Friedel-Crafts acylation principles can be applied, where an acyl group is introduced. masterorganicchemistry.comlibretexts.org This approach allows for the introduction of a wide array of substituted aryl and alkyl groups, significantly increasing the chemical diversity of the resulting compounds.

Alkylation: Alkylation of the hydrazide moiety can also occur, typically at the terminal nitrogen atom. libretexts.org This can be achieved using alkyl halides or other alkylating agents. The reaction conditions, including the choice of base and solvent, can influence the extent of alkylation and the potential for multiple alkylations. These reactions lead to the formation of N-alkylhydrazides, further expanding the range of accessible derivatives.

Click Chemistry Applications for Modular Assembly

Click chemistry, a concept introduced by K. Barry Sharpless, provides an efficient and modular approach to synthesize complex molecules from simpler building blocks. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, leading to the formation of 1,2,3-triazoles. organic-chemistry.orgresearchgate.net

To utilize click chemistry, this compound would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. For example, the carbohydrazide could be converted to an acyl azide. This azide-functionalized thiane derivative can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to generate a library of 1,4-disubstituted 1,2,3-triazole-containing compounds. rsc.org This modular approach allows for the rapid assembly of diverse structures by simply varying the alkyne component. nih.gov

| Strategy | Reactive Site | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Hydrazide Moiety (Terminal Nitrogen) | Acid chlorides, Acid anhydrides | N-Acylhydrazides | saskoer.ca |

| Alkylation | Hydrazide Moiety (Terminal Nitrogen) | Alkyl halides | N-Alkylhydrazides | libretexts.org |

| Click Chemistry (CuAAC) | Functionalized Hydrazide (as azide or alkyne) | Terminal alkynes (for azide derivative), Azides (for alkyne derivative), Cu(I) catalyst | 1,2,3-Triazole derivatives | organic-chemistry.orgresearchgate.net |

Influence of the Thiane Ring on Carbohydrazide Reactivity

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, exerts both steric and electronic effects on the reactivity of the attached carbohydrazide moiety. dokumen.pub

Steric Influence: The thiane ring exists predominantly in a chair conformation. The substituent at the 4-position can occupy either an axial or equatorial position. The conformational preference of the carbohydrazide group will influence its accessibility to reagents. An equatorially substituted group is generally more sterically accessible than an axial one, which can affect the rates of reactions involving the hydrazide. The bulky nature of the thiane ring itself can also sterically hinder the approach of reagents to the carbohydrazide functional group.

Spectroscopic and Structural Elucidation Studies of Thiane 4 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. japer.in For Thiane-4-carbohydrazide and its derivatives, the FT-IR spectra reveal characteristic absorption bands that confirm the presence of key functional moieties. koyauniversity.orgresearchgate.net

The spectra typically show strong and sharp bands corresponding to the N-H stretching vibrations of the hydrazide group in the region of 3100–3300 cm⁻¹. The carbonyl (C=O) group of the carbohydrazide (B1668358) function gives rise to a prominent absorption band, usually observed between 1650–1700 cm⁻¹. Additionally, the presence of the thiane (B73995) ring is confirmed by C-S stretching vibrations. iosrjournals.org For instance, in derivatives containing aromatic rings, C-H aromatic stretching frequencies are observed around 3051 cm⁻¹. researchgate.net

The analysis of these vibrational frequencies provides a molecular fingerprint, allowing for the confirmation of the compound's synthesis and the integrity of its functional groups. japer.inupi.edu Variations in the positions and intensities of these bands in different derivatives can offer clues about the electronic environment and intermolecular interactions within the crystal lattice.

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3100–3300 |

| C=O (Carbonyl) | Stretching | 1650–1700 |

| C=N (Imine) | Stretching | 1600–1620 |

| C-H (Aromatic) | Stretching | ~3051 researchgate.net |

| C-S (Thiane) | Stretching | 687-710 iosrjournals.org |

| N-H (Amine) | Bending | ~1539 ajgreenchem.com |

This table is a compilation of typical ranges and specific values reported in the literature for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. ox.ac.ukthermofisher.com For this compound and its derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a detailed map of the proton and carbon frameworks.

In the ¹H NMR spectrum of this compound derivatives, the protons of the thiane ring typically appear as multiplets in the aliphatic region. The chemical shifts of the protons on the carbons adjacent to the sulfur atom are influenced by its electronegativity. The hydrazide NH and NH₂ protons give rise to signals that can be identified by their characteristic chemical shifts and by deuterium (B1214612) exchange studies. researchgate.net For example, the hydrazide NH proton often appears as a broad singlet at a downfield chemical shift, typically in the range of δ 10–12 ppm. Aromatic protons in derivatives show signals in the δ 6.8–8.2 ppm region.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the hydrazide group is typically observed at a downfield chemical shift, often around 160–170 ppm. The carbons of the thiane ring resonate in the aliphatic region of the spectrum. nih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the structural assignment and the relative stereochemistry of the molecule. thieme-connect.de

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) |

| ¹H | Hydrazide (NH) | 10.0 - 12.0 |

| ¹H | Aromatic Protons | 6.8 - 8.2 |

| ¹H | Thiane Ring Protons | Aliphatic Region (variable) |

| ¹³C | Carbonyl (C=O) | 160 - 170 |

| ¹³C | Thiane Ring Carbons | Aliphatic Region (variable) nih.gov |

| ¹³C | Aromatic Carbons | 100 - 150 pdx.edu |

Note: Chemical shifts are highly dependent on the solvent and the specific structure of the derivative.

Mass Spectrometry: Fragmentation Patterns and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de For this compound and its derivatives, mass spectrometry confirms the molecular formula and provides insights into the stability of different parts of the molecule.

In the mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. uni-saarland.de The fragmentation of this compound derivatives often involves the cleavage of the bonds within the hydrazide moiety and the thiane ring. Common fragmentation pathways can include the loss of neutral molecules such as H₂N-NH, CO, and parts of the thiane ring. researchgate.netresearchgate.net The fragmentation pattern is characteristic of the specific derivative and can be used to confirm its structure. For instance, in derivatives with substituted phenyl rings, the isotopic patterns of elements like chlorine can further validate the molecular formula.

A common fragmentation process for carbonyl compounds is the McLafferty rearrangement, which can occur if a suitable hydrogen atom is available, leading to the formation of a neutral alkene and a resonance-stabilized radical ion. libretexts.org Analysis of these fragmentation patterns helps in piecing together the molecular structure.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

For derivatives of this compound, single crystal X-ray diffraction studies have revealed key structural features. nih.govmdpi.com These studies confirm the geometry of the thiane ring, which typically adopts a chair conformation. The analysis also provides detailed information about the planarity of the carbohydrazide group and the orientation of any substituents. mdpi.commdpi.com

The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, typically involving the N-H and C=O groups of the hydrazide moiety. nih.gov These interactions play a crucial role in determining the solid-state properties of the compound. A search of the Cambridge Structural Database (CSD) can provide information on related structures. biokeanos.com

Table 3: Illustrative Crystallographic Data for a Thiane Derivative

| Parameter | Value |

| Crystal System | Orthorhombic mdpi.com |

| Space Group | P2₁2₁2₁ mdpi.com |

| a (Å) | 7.8707(2) mdpi.com |

| b (Å) | 15.9681(4) mdpi.com |

| c (Å) | 11.9798(4) mdpi.com |

| β (°) | 100.283(3) mdpi.com |

| Volume (ų) | 1481.44(7) mdpi.com |

| Z | 4 mdpi.com |

This data is representative and based on values reported for similar heterocyclic structures.

Computational Chemistry Investigations of Thiane 4 Carbohydrazide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. DFT methods, such as the widely used B3LYP functional, offer a balance between accuracy and computational cost, making them suitable for calculating the electronic structure and properties of molecules like Thiane-4-carbohydrazide. researchgate.netresearchgate.net Ab initio methods, while more computationally intensive, can provide highly accurate benchmark results. These calculations are performed using basis sets, such as cc-pVTZ or 6-311G(d,p), which describe the atomic orbitals of the system. researchgate.netscispace.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would begin by defining an initial structure and then allowing a computational algorithm to adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

The thiane (B73995) ring is known to adopt a chair conformation, which is significantly more puckered than that of cyclohexane. scispace.com The primary conformational question for this compound would be the orientation of the -C(O)NHNH2 substituent at the C4 position. The two most likely stable conformers would feature the carbohydrazide (B1668358) group in either an axial or an equatorial position. Computational studies on substituted thianes have shown that the energy difference between such conformers can be calculated with high accuracy. researchgate.net It is generally expected that the equatorial conformer would be more stable due to reduced steric hindrance. A full conformational analysis would also involve rotating the bonds within the carbohydrazide side chain to find its most stable orientation relative to the ring.

Table 1: Illustrative Conformational Energy Analysis This table is illustrative, showing typical data obtained from DFT calculations on substituted cyclic systems.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Equatorial | B3LYP/6-31G(d) | 0.00 | Most stable conformer, substituent avoids steric clashes. |

| Axial | B3LYP/6-31G(d) | +1.85 | Higher energy due to 1,3-diaxial interactions. |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a small gap suggests high reactivity, whereas a large gap indicates high stability. edu.krd

For this compound, the HOMO would likely be localized on the electron-rich carbohydrazide moiety and the sulfur atom, while the LUMO would be distributed over the carbonyl group. The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution. It maps regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the oxygen of the carbonyl group and the nitrogen atoms of the hydrazide would be regions of high negative potential.

Table 2: Example Frontier Orbital Energies and Reactivity Descriptors Data is representative of values calculated for similar heterocyclic carbohydrazide compounds.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.58 | Energy of the highest occupied molecular orbital (electron-donating ability). |

| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability). |

| HOMO-LUMO Gap (ΔE) | 5.33 | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness (η) | 2.67 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.92 | Global measure of the power to attract electrons. irjweb.com |

Quantum chemical calculations can predict key thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). These values are crucial for assessing the relative stability of different conformers and for predicting the feasibility of chemical reactions. For instance, by calculating the Gibbs free energy of the axial and equatorial conformers of this compound, one can determine their population distribution at a given temperature. researchgate.net

Kinetic stability is related to the molecule's resistance to chemical reaction and is often correlated with the HOMO-LUMO energy gap. A larger gap implies that more energy is required to excite an electron from the HOMO to the LUMO, suggesting greater kinetic stability. edu.krd

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the physical movements of atoms and molecules over time. youtube.com An MD simulation calculates the forces on each atom and uses Newton's laws of motion to model their subsequent movements over a series of small time steps. youtube.commdpi.com

For this compound, an MD simulation would reveal the flexibility of the thiane ring, including potential ring-flipping events between chair conformations. It would also show the rotational freedom of the carbohydrazide side chain and its interactions with solvent molecules if simulated in a solution. By running the simulation for a sufficient duration (nanoseconds to microseconds), one can explore the entire conformational landscape of the molecule and identify the most populated conformational states, which complements the findings from static geometry optimization. youtube.comnih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. wisc.edu By calculating the harmonic frequencies of the optimized geometry of this compound, one could assign the characteristic vibrational modes, such as the C=O stretch of the carbonyl group, the N-H stretches of the hydrazide, and the C-S stretch of the thiane ring. Comparing theoretical spectra with experimental data can confirm the molecule's structure. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). scispace.com These calculations provide theoretical chemical shifts for each nucleus in the molecule. This is particularly useful for distinguishing between different conformers (e.g., axial vs. equatorial), as the local electronic environment, and thus the chemical shift, of a nucleus can differ significantly between them.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data Based on typical results for carbohydrazide derivatives. nih.gov

| Vibrational Mode (IR) | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|

| N-H Stretch (NH2) | 3340 | 3300-3400 |

| N-H Stretch (NH) | 3215 | 3150-3250 |

| C=O Stretch | 1685 | 1670-1690 |

| Nucleus (NMR) | Calculated Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| 13C (C=O) | 165.2 | 163-168 |

| 1H (NH) | 9.55 | 9.0-10.0 |

| 1H (NH2) | 4.50 | 4.0-5.0 |

Reaction Mechanism Studies using Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

A theoretical study on the formation of carbohydrazide from dimethyl carbonate and hydrazine (B178648), for example, successfully detailed a two-stage reaction mechanism and calculated the potential energy barriers for each step using DFT. researchgate.net A similar approach could be applied to study the reactions of this compound. For instance, its synthesis or its common reaction to form hydrazones (by condensation with aldehydes or ketones) could be modeled. nih.gov Such a study would involve locating the transition state structures for each step, calculating the activation energies, and confirming the reaction pathway, providing insights that are often difficult to obtain through experimental means alone.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Thiane-4-carbohydrazide as a Versatile Synthon for Complex Molecular Architectures

The utility of carbohydrazide (B1668358) derivatives in synthesis is well-documented. They are staple precursors for a multitude of heterocyclic compounds and are valued for their role in creating molecules with potential biological and material applications. ajgreenchem.comthwater.com The carbon atom of the hydrazone group, formed after condensation with aldehydes or ketones, possesses both electrophilic and nucleophilic character, further expanding its synthetic potential. iarjset.com This dual reactivity allows chemists to design and execute complex reaction sequences to build sophisticated molecular frameworks.

Precursor for Novel Heterocyclic Scaffolds with Unique Structural Features

The carbohydrazide functional group is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles. nih.govopenmedicinalchemistryjournal.com this compound serves as an excellent starting material for creating novel heterocyclic systems due to the reactivity of its hydrazide group. Various synthetic strategies utilize hydrazides to construct five- and six-membered rings. researchgate.net

Common reactions involving carbohydrazides to form heterocyclic scaffolds include:

1,3,4-Oxadiazoles: These can be synthesized from carbohydrazides through cyclization reactions, often initiated by reacting the hydrazide with reagents like carbon disulfide followed by further transformations. ajgreenchem.commdpi.com

1,2,4-Triazoles: Reaction of carbohydrazides with appropriate reagents can lead to the formation of the triazole ring system. ajgreenchem.comresearchgate.net For instance, reacting a carbohydrazide with carbon disulfide and then hydrazine (B178648) hydrate (B1144303) can produce a 4H-1,2,4-triazole-3-thiol derivative. researchgate.net

Thiadiazines: Subsequent reaction of triazole intermediates with α-bromoketones can yield fused heterocyclic systems like 7H- researchgate.netCurrent time information in Bangalore, IN.rsc.orgtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.rsc.orgthiadiazines. researchgate.net

Pyrazoles: Condensation of carbohydrazides with 1,3-dicarbonyl compounds or their equivalents is a classical method for pyrazole (B372694) synthesis. jchemlett.com

The thiane (B73995) moiety itself can introduce unique structural features, influencing the stereochemistry and three-dimensional arrangement of the resulting heterocyclic compounds. This can be particularly important in the design of molecules for specific biological targets or material properties. The development of high-yielding, stereoselective reactions provides rapid access to complex, sp³-rich heterocyclic scaffolds suitable for creating chemical libraries for screening purposes. rsc.org

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Carbohydrazide | 1. Carbon Disulfide, KOH 2. Hydrazine Hydrate | 4H-1,2,4-triazole-3-thiol | researchgate.net |

| 4H-1,2,4-triazole-3-thiol derivative | α-Bromoketones | 7H- researchgate.netCurrent time information in Bangalore, IN.rsc.orgtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.rsc.orgthiadiazine | researchgate.net |

| Carbohydrazide | 1. Carbon Disulfide, KOH 2. Alkylation/Cyclization | 1,3,4-Oxadiazole-5(4H)-thione | mdpi.com |

| Carbohydrazide | α-Bromoketone | Hydrazone (intermediate) | researchgate.net |

Role in the Synthesis of Macrocyclic Compounds

Carbohydrazides are crucial building blocks for the synthesis of macrocyclic compounds, which have garnered significant interest for their applications in biochemistry, catalysis, and materials science. iarjset.comnih.gov The synthesis of nitrogen-containing macrocycles can be achieved in high yields through the cyclocondensation reaction of a carbohydrazide with a dialdehyde (B1249045) or diketone. iarjset.com

The general strategy involves a [2+2] condensation, where two molecules of this compound would react with two molecules of a suitable dicarbonyl compound. The hydrazide portions form hydrazone linkages (-C=N-N-C=O) within the larger ring structure. The resulting macrocycles can selectively bind to different metal cations depending on the size of the cavity, the nature of the heteroatoms, and their conformational flexibility. iarjset.com The presence of additional donor sites, such as the carbonyl oxygen and the thiane sulfur, makes these macrocycles versatile ligands for various metal ions. iarjset.commdpi.com Template synthesis, where a metal ion is used to organize the components before the final ring-closing reaction, is a common and effective method for preparing these types of macrocyclic complexes. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Carbohydrazide | Dialdehyde | Cyclocondensation | Nitrogen-containing Macrocycle | iarjset.com |

| Carbohydrazide | Dimedone | Template Condensation with Metal Salt | Macrocyclic Metal Complex | ajgreenchem.comresearchgate.net |

Intermediate in the Preparation of Catalytically Active Ligands

The derivatives of this compound are valuable as intermediates in the preparation of ligands for catalytically active metal complexes. ajgreenchem.comajgreenchem.com The nitrogen atoms of the hydrazide and the subsequently formed hydrazone moieties are excellent coordinating sites for transition metals. iarjset.comarkat-usa.org Furthermore, the sulfur atom within the thiane ring can also participate in metal coordination, making this compound derivatives potential multidentate ligands.

These ligands can form stable complexes with various metal ions, such as Cr(III) and Fe(III). ajgreenchem.comresearchgate.net The resulting metal complexes have shown potential as catalysts in various chemical transformations. For example, some hydrazone-based metal complexes have demonstrated catalytic properties. researchgate.net Molybdenum-cyano complexes, for instance, have been shown to be catalytically active in the decomposition of hydrazine, with the catalytic cycle involving Mo(III) and Mo(IV) species. nih.gov While the catalytic activity of many carbohydrazide derivatives is still an emerging area of research, their ability to form stable, well-defined coordination complexes makes them promising candidates for the development of new catalysts for organic synthesis and other applications. ajgreenchem.comnih.gov

Theoretical Frameworks for Structure Reactivity and Structure Property Relationships in Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning models that relate the chemical reactivity of a series of compounds to their molecular structures. These studies are fundamental for understanding and predicting how a molecule will behave in a chemical reaction. For Thiane-4-carbohydrazide, there is a clear deficit in published research applying QSRR methodologies.

Correlation of Structural Descriptors with Reaction Rates and Selectivity

No dedicated studies correlating the structural descriptors (e.g., topological, electronic, or quantum chemical) of this compound or its closely related derivatives with their reaction rates or selectivity in chemical transformations have been found in the public domain. Such studies would typically involve the systematic variation of substituents on the thiane (B73995) ring or the carbohydrazide (B1668358) moiety and the subsequent measurement of reaction kinetics. The absence of this data precludes the creation of a predictive QSRR model.

Table 7.1: Hypothetical Data for QSRR Analysis of this compound Derivatives This table is for illustrative purposes only, as no experimental data has been found.

| Derivative | Structural Descriptor (e.g., Hammett constant) | Reaction Rate (k) | Selectivity (%) |

| This compound | 0 | Data not available | Data not available |

| Substituted Derivative A | X | Data not available | Data not available |

| Substituted Derivative B | Y | Data not available | Data not available |

Elucidation of Electronic and Steric Factors Governing Chemical Transformations

The interplay of electronic and steric factors is crucial in determining the outcome of chemical reactions. The sulfur atom in the thiane ring and the lone pairs on the nitrogen atoms of the carbohydrazide group are expected to exert significant electronic effects. Similarly, the chair conformation of the thiane ring and the rotational freedom around the C-N and N-N bonds of the hydrazide group introduce steric considerations. However, specific experimental or computational studies that systematically dissect and quantify these effects for this compound are not available. Such investigations are essential for a deeper understanding of its reactivity.

Conformational Effects on Reactivity and Molecular Recognition in Synthetic Pathways

The three-dimensional structure of a molecule, including its preferred conformations, can profoundly influence its reactivity and its ability to interact with other molecules (molecular recognition). The thiane ring typically adopts a chair conformation, which can place the carbohydrazide group in either an axial or equatorial position. These conformers would have different steric environments and potentially different reactivities. Research into the conformational landscape of this compound and how it dictates its role in synthetic pathways, particularly in aspects of molecular recognition, has not been reported.

Development of Predictive Models for Guiding Synthetic Design

A primary goal of theoretical chemistry is to develop models that can predict the outcomes of reactions, thereby guiding the design of efficient synthetic routes. The lack of foundational QSRR and conformational studies for this compound means that no specific predictive models for its synthesis or derivatization have been developed. Such models would be invaluable for chemists seeking to incorporate this scaffold into more complex molecules.

Investigation of Intermolecular Interactions in Reaction Systems

Understanding the non-covalent interactions between reactant molecules, solvents, and catalysts is key to controlling reaction pathways. The hydrogen bond donor and acceptor capabilities of the carbohydrazide group, along with the potential for interactions involving the sulfur atom, suggest that this compound could participate in a rich network of intermolecular interactions. However, detailed investigations, either through experimental techniques like X-ray crystallography of co-crystals or computational methods, to map out and quantify these interactions in reaction systems are currently absent from the scientific literature.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of Thiane-4-carbohydrazide can be conceptually outlined through a two-step process. The first step involves the preparation of a suitable precursor, such as ethyl tetrahydrothiopyran-4-carboxylate. This can be followed by the conversion of the ester into the corresponding carbohydrazide (B1668358). A plausible synthetic approach involves the reaction of ethyl tetrahydrothiopyran-4-carboxylate with hydrazine (B178648) hydrate (B1144303), a common method for synthesizing carbohydrazides from esters.

However, future research is increasingly directed towards greener and more sustainable synthetic methodologies. These efforts are aligned with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Key areas of exploration include:

Catalyst-Free and Solvent-Free Reactions: Inspired by green chemistry principles for the synthesis of other heterocyclic compounds, researchers are investigating catalyst-free and solvent-free conditions. rasayanjournal.co.intandfonline.comresearchgate.netunigoa.ac.in Techniques such as ball milling, which utilizes mechanical force to drive reactions, are being explored to minimize solvent waste and energy consumption. tandfonline.comunigoa.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. rasayanjournal.co.in The application of microwave technology to the synthesis of this compound and its precursors is a promising avenue for enhancing efficiency and sustainability.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. researchgate.net The potential for biocatalytic routes to produce sulfur-containing heterocycles like the thiane (B73995) core is an area of growing interest, promising highly enantioselective and environmentally friendly synthetic pathways. researchgate.net

Renewable Feedstocks: Long-term sustainability goals involve the use of renewable starting materials. Research into the conversion of biomass-derived platform chemicals into heterocyclic structures, including tetrahydropyran (B127337) derivatives, provides a blueprint for future sustainable syntheses of related sulfur-containing heterocycles. rsc.org

| Synthetic Approach | Key Advantages | Relevant Principles |

| Catalyst-Free/Solvent-Free | Reduced waste, lower energy consumption | Green Chemistry, Atom Economy |

| Microwave-Assisted | Faster reaction times, higher yields | Process Intensification, Energy Efficiency |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts | Green Chemistry, Enantioselectivity |

| Renewable Feedstocks | Reduced reliance on fossil fuels, sustainable sourcing | Circular Economy, Biomass Valorization |

Development of Advanced Functional Materials Utilizing this compound Derivatives

The unique structural features of this compound, including the thiane ring and the reactive carbohydrazide moiety, make it an attractive building block for the development of advanced functional materials.

Polymers and Curing Agents: The carbohydrazide group can participate in various polymerization reactions. It can act as a curing agent for epoxy resins, contributing to the development of robust thermosetting polymers with potentially enhanced thermal and mechanical properties. evitachem.com

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the carbohydrazide functional group are excellent coordination sites for metal ions. This makes this compound derivatives promising organic linkers for the construction of novel Metal-Organic Frameworks (MOFs). mit.edunih.govrsc.orgwku.eduresearchgate.net These porous materials have potential applications in gas storage, catalysis, and sensing. The incorporation of the sulfur-containing thiane ring could impart unique properties to the resulting MOFs, such as specific affinities for certain guest molecules.

Biologically Active Materials: Carbohydrazide derivatives have been extensively studied for their wide range of biological activities, including anticancer, antibacterial, and antifungal properties. ajgreenchem.comajgreenchem.comingentaconnect.comresearchgate.netnih.govresearchgate.net By modifying the this compound scaffold, researchers can design and synthesize new derivatives with tailored biological profiles for applications in medicine and agriculture.

| Material Class | Potential Applications | Key Features of this compound |

| Polymers | Adhesives, coatings, composites | Reactive carbohydrazide group, potential for thermal stability |

| MOFs | Gas storage, catalysis, separation | Coordination sites for metal ions, tunable pore environment |

| Biomaterials | Drug delivery, antimicrobial surfaces | Biologically active scaffold, potential for derivatization |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. The integration of this compound synthesis into flow chemistry platforms is a key area for future development. Automated synthesis platforms can then be utilized for the rapid generation of libraries of this compound derivatives. This high-throughput approach will accelerate the discovery of new compounds with desired properties for various applications.

Interdisciplinary Approaches for Expanding Chemical Utility

The full potential of this compound will be realized through collaborations between chemists and researchers in other scientific disciplines.

Computational Chemistry: Molecular modeling and computational studies can provide valuable insights into the structure-property relationships of this compound derivatives. These theoretical approaches can guide the design of new molecules with specific functionalities and predict their behavior in different applications, accelerating the research and development process.

Materials Science: Collaboration with materials scientists is crucial for the development and characterization of new polymers, MOFs, and other advanced materials derived from this compound. This synergy will enable the translation of molecular design into functional materials with real-world applications.

Medicinal Chemistry and Pharmacology: The exploration of the biological activities of this compound derivatives requires close collaboration with medicinal chemists and pharmacologists. This interdisciplinary approach is essential for identifying promising drug candidates and understanding their mechanisms of action.

Q & A

Q. What are the established synthetic routes for Thiane-4-carbohydrazide, and how can reaction conditions be optimized for higher yields?

this compound synthesis typically involves hydrazide formation via hydrazine hydrate reacting with carbonyl precursors under reflux. Optimization requires systematic variation of parameters:

- Temperature : Elevated temperatures (e.g., 120–180°C) improve reaction rates but may degrade heat-sensitive intermediates .

- Catalysts : Alkaline conditions (e.g., KOH) facilitate nucleophilic attack by hydrazine .

- Solvent polarity : Polar aprotic solvents like diethylene glycol enhance solubility of intermediates .

- Stoichiometry : Excess hydrazine (4+ equivalents) ensures complete conversion, monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

A multi-technique approach is critical:

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic hydrazide NH peaks at δ 8–10 ppm and thiane ring protons at δ 2.5–4.0 ppm .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies should assess:

- Temperature : Accelerated degradation tests at 40°C/75% RH over 4 weeks predict shelf life .

- Light exposure : UV-vis spectroscopy monitors photodegradation products .

- pH : Aqueous solutions at pH 2–12 are tested for hydrolysis; acidic conditions often degrade hydrazides faster .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic acyl substitution reactions?

Computational modeling (DFT or MD simulations) can elucidate:

- Electrophilicity : The carbonyl carbon’s partial positive charge facilitates nucleophilic attack by amines or thiols .

- Steric effects : Substituents on the thiane ring influence transition-state geometry and reaction rates .

- Solvent effects : Dielectric constants of solvents stabilize charged intermediates, as shown in kinetic studies .

Q. How can contradictory literature data on this compound’s biological activity be resolved?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) using reference strains and controls .

- Structural analogs : Compare activity of derivatives (e.g., pyrazole or tetrazine hybrids) to isolate pharmacophoric groups .

- Dose-response curves : Re-evaluate EC values with rigorous statistical analysis (ANOVA, p < 0.05) .

Q. What computational strategies predict this compound’s binding affinity for enzyme targets?

Molecular docking (AutoDock Vina, Schrödinger) and QSAR models:

- Target selection : Prioritize enzymes with known hydrazide interactions (e.g., urease or carbonic anhydrase) .

- Ligand preparation : Optimize protonation states and tautomeric forms using tools like MarvinSketch .

- Validation : Compare docking scores with experimental IC values to refine force fields .

Q. How can researchers design experiments to explore this compound’s potential in multi-target drug discovery?

A systems pharmacology approach includes:

- Network analysis : Identify protein interaction networks linked to the compound’s core structure using STRING or KEGG .

- Off-target screening : Use high-throughput assays (e.g., kinase panels) to detect unintended interactions .

- Synergy studies : Test combinations with standard drugs (e.g., β-lactams) for additive or synergistic effects via Chou-Talalay analysis .

Methodological Best Practices

- Literature reviews : Conduct scoping studies to map existing knowledge gaps and avoid redundancy .

- Data presentation : Use error bars (SD/SEM) and statistical tests (t-tests, ANOVA) in graphs to enhance reproducibility .

- Ethical compliance : Document synthetic protocols with hazard assessments (e.g., hydrazine toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.